![molecular formula C14H12Cl6O2 B11953745 (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate CAS No. 92218-68-3](/img/structure/B11953745.png)
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is a complex organic compound known for its unique structure and significant chemical properties. This compound is characterized by its hexachlorinated tetracyclic framework, which contributes to its stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
准备方法
合成路线和反应条件
(1,8,9,10,11,11-六氯-4-四环[6.2.1.13,6.02,7]十二-9-烯基)乙酸酯的合成通常包括多个步骤,从简单的有机前体开始。该过程通常包括氯化反应,以引入六氯官能团,以及环化反应,以形成四环结构。使用特定的试剂和催化剂来控制反应条件,并生成所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模的氯化和环化过程。使用连续流动反应器和先进的纯化技术可确保最终产品的产率高且纯度高。由于处理氯化中间体和潜在的危险副产物,安全措施至关重要。
化学反应分析
反应类型
(1,8,9,10,11,11-六氯-4-四环[6.2.1.13,6.02,7]十二-9-烯基)乙酸酯会经历各种化学反应,包括:
氧化: 根据所使用的氧化剂和条件,该化合物可以被氧化为不同的产物。
还原: 还原反应会导致去除氯原子或修饰四环结构。
取代: 亲核取代反应可以将氯原子替换为其他官能团,从而改变化合物的性质。
常用试剂和条件
这些反应中使用的常用试剂包括强氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及亲核试剂,如甲醇钠。反应条件,包括温度、溶剂和pH,需要仔细控制以实现所需的转化。
主要产物
从这些反应形成的主要产物根据特定的反应途径而变化。例如,氧化可能会生成氯化酮或羧酸,而取代反应则可以生成各种官能化衍生物。
科学研究应用
(1,8,9,10,11,11-六氯-4-四环[6.2.1.13,6.02,7]十二-9-烯基)乙酸酯被用于各种科学研究领域:
化学: 它作为研究氯化有机分子及其反应性的模型化合物。
生物学: 研究人员调查其潜在的生物活性及其与生物分子的相互作用。
医学: 该化合物正在探索其潜在的治疗应用,包括其对特定生物途径的影响。
工业: 它被用于开发新的材料和化学工艺,利用其独特的化学性质。
作用机制
(1,8,9,10,11,11-六氯-4-四环[6.2.1.13,6.02,7]十二-9-烯基)乙酸酯发挥其作用的机制涉及与酶和受体等分子靶标的相互作用。六氯官能团和四环结构使该化合物能够与特定位点结合,从而调节生物途径和化学反应。对其结合亲和力和特异性的详细研究有助于阐明其作用机制。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,(1,8,9,10,11,11-六氯-4-四环[6.2.1.13,6.02,7]十二-9-烯基)乙酸酯因其乙酸酯官能团而脱颖而出,该官能团赋予了其独特的反应性和潜在应用。其独特的结构允许特定的相互作用和转化,而这些相互作用和转化在其他相关化合物中未观察到。
属性
CAS 编号 |
92218-68-3 |
|---|---|
分子式 |
C14H12Cl6O2 |
分子量 |
425.0 g/mol |
IUPAC 名称 |
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate |
InChI |
InChI=1S/C14H12Cl6O2/c1-4(21)22-7-3-5-2-6(7)9-8(5)12(17)10(15)11(16)13(9,18)14(12,19)20/h5-9H,2-3H2,1H3 |
InChI 键 |
DOSRQPWOVOSXQH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


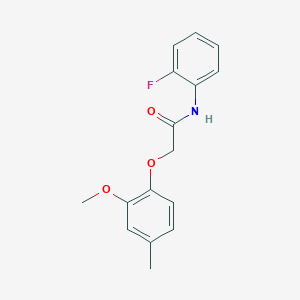


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)


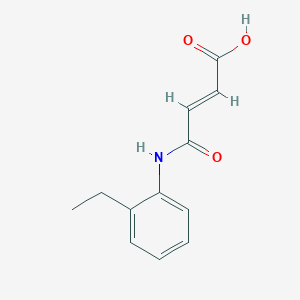
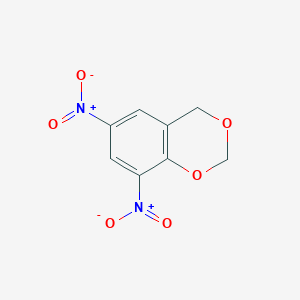
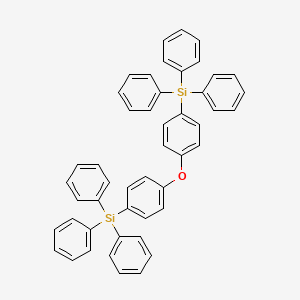
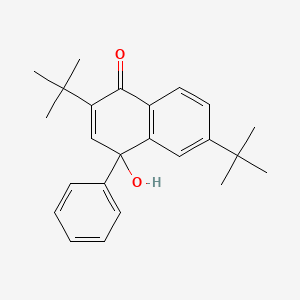


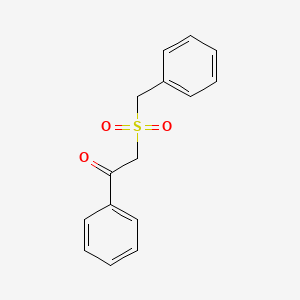
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
